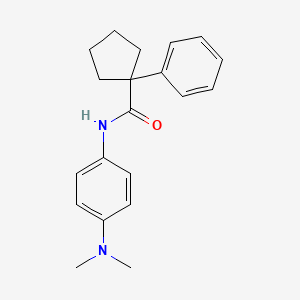

N-(4-(Dimethylamino)phenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Agents

A notable application of derivatives similar to N-(4-(Dimethylamino)phenyl)(phenylcyclopentyl)formamide is in the development of potential antitumor agents. For instance, derivatives of DNA-intercalating agents that possess similar structural features have been synthesized and evaluated for antitumor activity, demonstrating significant effects against solid tumors in vivo. These compounds engage with DNA through intercalation, a process that can inhibit tumor growth by interfering with DNA replication and transcription processes. Such studies are critical for identifying new therapeutic agents with enhanced efficacy against cancer (Atwell, Baguley, & Denny, 1989).

Synthesis of Formamides

Research has also explored the synthesis of formamides, including those containing unsaturated groups, using CO2 and H2. This process represents a green chemistry approach, utilizing less harmful reagents and conditions to produce compounds with wide industrial applications. The selective N-formylation of amines to produce formamides is a challenging yet rewarding endeavor, highlighting the versatile applications of these chemical processes in synthesizing complex molecules (Liu et al., 2017).

Chemical Synthesis and Catalysis

Further applications can be seen in the synthesis of N′-aryl-N,N-dimethylformamidinium chloride using the Vilsmeier–Haack reagent, showcasing the utility of these compounds in creating building blocks for heterocyclic compounds with various biological activities. This highlights the role of this compound derivatives in facilitating the synthesis of novel compounds that could have pharmaceutical or material science applications (Meng, Sha, Zhang, & Bai, 2011).

Electrochromic Materials

Additionally, derivatives of this compound have been employed in the development of high-performance electrochromic materials. These materials demonstrate significant potential in fabricating devices that can change color in response to electrical input, indicating the compound's contribution to advancements in smart materials and technologies (Li, Yen, & Liou, 2021).

Propriétés

IUPAC Name |

N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-22(2)18-12-10-17(11-13-18)21-19(23)20(14-6-7-15-20)16-8-4-3-5-9-16/h3-5,8-13H,6-7,14-15H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNFXYWHRSFAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)

![(Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2885007.png)

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)